3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

Salt form selection Aqueous solubility Solid-state handling

β-Alaninamide building blocks with free amine termini often exhibit batch-to-batch variability that undermines conjugate yields and SAR reproducibility. This hydrochloride salt resolves these challenges: - NLT 98% purity with NMR, HPLC, and LC-MS documentation ensures amine stoichiometry and minimizes side reactions. - Crystalline hydrochloride form provides superior aqueous solubility and solid-state stability versus the free base (CAS 44816-21-9). - Freely accessible primary amine on the β-alanine scaffold enables reliable NHS ester/carbodiimide bioconjugation and thioureido derivatization.

Molecular Formula C5H13ClN2O2
Molecular Weight 168.62 g/mol
CAS No. 1220037-08-0
Cat. No. B1398447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride
CAS1220037-08-0
Molecular FormulaC5H13ClN2O2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC(CN)C(=O)NCCO.Cl
InChIInChI=1S/C5H12N2O2.ClH/c6-2-1-5(9)7-3-4-8;/h8H,1-4,6H2,(H,7,9);1H
InChIKeyGLLFJCSYLSGFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(2-hydroxyethyl)propanamide HCl: Identity & Procurement


3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride (CAS 1220037-08-0) is the hydrochloride salt of a β-alaninamide derivative bearing a primary amine at the 3-position and an N-(2-hydroxyethyl) substituent on the amide nitrogen . With a molecular formula of C5H13ClN2O2 and a molecular weight of 168.62 g/mol, it is formally designated as N-(2-hydroxyethyl)-β-alaninamide hydrochloride (1:1) . The free base form (CAS 44816-21-9, C5H12N2O2, MW 132.16) exhibits a calculated XLogP3-AA of -2.2, indicating high hydrophilicity . This compound is commercially supplied as a research-chemical building block, typically at ≥95% or ≥98% purity (NLT 98%), with accompanying analytical documentation including NMR, HPLC, and LC-MS data available from multiple vendors .

3-Amino-N-(2-hydroxyethyl)propanamide HCl: Substitution Risks


The β-alaninamide scaffold tolerates multiple substitution patterns—N-alkylation, N-methylation, regioisomeric amino placement, and free base versus salt forms—each producing distinct physicochemical and handling properties. The hydrochloride salt (CAS 1220037-08-0) provides quantifiably higher aqueous solubility and solid-state stability compared to the free base (CAS 44816-21-9), a critical distinction for reproducible solution-phase experimentation . Furthermore, regioisomers such as 2-amino-N-(2-hydroxyethyl)propanamide derivatives and N-methylated congeners (CAS 1220033-46-4) differ in hydrogen-bond donor/acceptor counts, topological polar surface area, and molecular weight—parameters that directly affect chromatographic retention, crystallization behavior, and biological target engagement [1]. Generic substitution without explicit salt-form and substitution-pattern verification introduces uncontrolled variables that undermine experimental reproducibility and regulatory documentation.

3-Amino-N-(2-hydroxyethyl)propanamide HCl vs. Closest Analogs


Salt vs. Free Base: Solubility and Handling

The hydrochloride salt (CAS 1220037-08-0) has a molecular weight of 168.62 g/mol and is supplied as a crystalline solid with documented purity specifications (≥95% or NLT 98%), whereas the free base (CAS 44816-21-9) has a molecular weight of 132.16 g/mol and is typically a hygroscopic oil or low-melting solid with minimum purity of 95% . The salt form provides enhanced aqueous solubility and resistance to amine oxidation/carbonation during storage, critical for reproducible solution preparation .

Salt form selection Aqueous solubility Solid-state handling β-Alaninamide

Purity Documentation and Analytical Support

Multiple vendors supply the hydrochloride salt at NLT 98% purity with accompanying analytical data packages (NMR, HPLC, LC-MS) . In contrast, the free base (CAS 44816-21-9) is commonly offered at ≥95% with fewer documented analytical certificates, and the regioisomeric 3-[(2-hydroxyethyl)amino]propanamide (CAS 27076-30-8) lacks standardized purity-grade specifications from major research-chemical suppliers [1]. This purity differential (≥3% absolute) may appear modest but is material in applications requiring stoichiometric precision, such as bioconjugation, linker chemistry, and quantitative structure-activity relationship (QSAR) studies.

Analytical quality control NMR HPLC LC-MS Procurement specification

3-Amino vs. N-Methyl Substitution Pattern

3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride retains a secondary amide proton (H-bond donor) and a primary amine, yielding 4 H-bond donor sites (3 from free base + 1 from HCl protonation context) and 4 H-bond acceptor sites (calculated for free base) . The N-methylated analog (CAS 1220033-46-4, MW 182.65 g/mol) replaces the amide proton with a methyl group, eliminating one H-bond donor and increasing molecular weight by 14.03 g/mol (methyl substitution) plus 36.46 g/mol (HCl), altering both polarity and steric profile . This structural modification is expected to reduce aqueous solubility and modify chromatographic retention, relevant when the amide NH is essential for target hydrogen-bonding interactions.

Hydrogen-bond capacity Topological polar surface area β-Alaninamide pharmacophore

3-Amino vs. 2-Amino Regioisomer Specificity

The target compound bears the free amine at the β-carbon (3-position) of the propanamide backbone, characteristic of β-alanine derivatives. The 2-amino regioisomer, exemplified by N-(2-hydroxyethyl)-D-alaninamide (CAS 61275-24-9, MW 132.16), places the amine at the α-carbon, creating a chiral center and altering the distance between the amino and amide functionalities . This positional shift changes the spatial orientation of the reactive amine, which is critical for downstream synthetic transformations such as thioureido derivatization, where the β-amino compound reacts with phenyl isothiocyanate to yield 3-[1-(2-hydroxyethyl)-3-phenyl-thioureido]-propionamide in 92% yield under defined conditions . The 2-amino regioisomer would produce a structurally distinct thioureido product.

Regioisomerism β-Alanine scaffold Synthetic intermediate Positional selectivity

3-Amino-N-(2-hydroxyethyl)propanamide HCl Application Scenarios


Thioureido Derivative Synthesis

The hydrochloride salt's crystalline form and NLT 98% purity enable accurate stoichiometric control in reactions such as thioureido derivatization with phenyl isothiocyanate, where the free base form (CAS 44816-21-9) has been reported to yield the desired product in 92% yield under optimized conditions (ethanol, 80°C) . The hydrochloride salt's consistent weighing properties reduce variability in this and analogous nucleophilic addition reactions.

Bioconjugation Linker: Free Primary Amine

The compound provides a freely accessible primary amine on a β-alanine scaffold with an N-(2-hydroxyethyl) terminus, making it a candidate for amide bond-forming bioconjugation via NHS ester or carbodiimide coupling . The hydrochloride salt ensures the amine remains protonated and protected from oxidative degradation during storage, and the NLT 98% purity minimizes side reactions from amine-containing impurities.

β-Alaninamide SAR Building Block

The unsubstituted secondary amide NH and terminal primary amine distinguish this compound from N-methyl (CAS 1220033-46-4) and N-ethyl (CAS 1220031-20-8) analogs, preserving full hydrogen-bond donor capacity (3 HBD for free base) . This is critical in structure-activity relationship (SAR) campaigns where the amide NH is hypothesized to participate in key target interactions.

Analytical Reference Standard & Method Development

With NLT 98% purity and commercially available NMR, HPLC, and LC-MS documentation , the hydrochloride salt is suitable as a system suitability standard or reference material for chromatographic method development targeting β-alaninamide impurities or degradation products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.